molecular formula C21H22N2O3 B5913811 4-hydroxy-2-oxo-N-(1-phenylethyl)-1-propyl-1,2-dihydro-3-quinolinecarboxamide CAS No. 5651-04-7

4-hydroxy-2-oxo-N-(1-phenylethyl)-1-propyl-1,2-dihydro-3-quinolinecarboxamide

Cat. No. B5913811
CAS RN: 5651-04-7
M. Wt: 350.4 g/mol
InChI Key: QVFNADCGBBLMOB-UHFFFAOYSA-N
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Description

4-hydroxy-2-oxo-N-(1-phenylethyl)-1-propyl-1,2-dihydro-3-quinolinecarboxamide is a synthetic compound that belongs to the class of quinolone carboxamides. It has been extensively studied for its potential applications in the field of medicinal chemistry. This compound exhibits a wide range of pharmacological activities, including anti-inflammatory, antitumor, and antiviral properties.

Mechanism of Action

The mechanism of action of 4-hydroxy-2-oxo-N-(1-phenylethyl)-1-propyl-1,2-dihydro-3-quinolinecarboxamide is not fully understood. However, it has been proposed that this compound exerts its pharmacological effects by modulating various signaling pathways in cells. For example, it has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a key role in regulating energy metabolism and inflammation. It also inhibits the Akt/mTOR pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
4-hydroxy-2-oxo-N-(1-phenylethyl)-1-propyl-1,2-dihydro-3-quinolinecarboxamide has been shown to have a wide range of biochemical and physiological effects. It exhibits anti-inflammatory activity by reducing the production of pro-inflammatory cytokines and chemokines. It also inhibits the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are enzymes involved in inflammation. Additionally, this compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. It also exhibits antiviral activity against several viruses, including HSV and HIV.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-hydroxy-2-oxo-N-(1-phenylethyl)-1-propyl-1,2-dihydro-3-quinolinecarboxamide in lab experiments is its wide range of pharmacological activities. This compound can be used to study the mechanisms of inflammation, cancer, and viral infections. Additionally, this compound has been shown to have low toxicity and high solubility, which makes it suitable for in vitro and in vivo experiments.
One of the limitations of using 4-hydroxy-2-oxo-N-(1-phenylethyl)-1-propyl-1,2-dihydro-3-quinolinecarboxamide in lab experiments is its high cost. This compound is synthesized using several steps and requires expensive reagents, which can limit its use in large-scale experiments. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for the study of 4-hydroxy-2-oxo-N-(1-phenylethyl)-1-propyl-1,2-dihydro-3-quinolinecarboxamide. One direction is to further elucidate the mechanism of action of this compound. Understanding how this compound modulates various signaling pathways in cells can provide insights into its pharmacological effects and potential therapeutic applications.
Another direction is to investigate the potential of this compound as a drug candidate for the treatment of inflammatory diseases, cancer, and viral infections. Preclinical studies have shown promising results, and further studies are needed to determine the efficacy and safety of this compound in humans.
Lastly, the development of new synthetic methods for 4-hydroxy-2-oxo-N-(1-phenylethyl)-1-propyl-1,2-dihydro-3-quinolinecarboxamide can reduce the cost and increase the availability of this compound for research purposes. This can facilitate the study of its pharmacological effects and potential therapeutic applications.

Synthesis Methods

The synthesis of 4-hydroxy-2-oxo-N-(1-phenylethyl)-1-propyl-1,2-dihydro-3-quinolinecarboxamide involves the condensation of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid with 1-phenylethylamine and propylamine in the presence of a coupling agent such as N,N'-carbonyldiimidazole (CDI). The resulting product is then hydrolyzed to obtain the final compound. This synthesis method has been optimized to produce high yields and purity of the compound.

Scientific Research Applications

4-hydroxy-2-oxo-N-(1-phenylethyl)-1-propyl-1,2-dihydro-3-quinolinecarboxamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It also exhibits antitumor activity by inducing apoptosis in cancer cells and inhibiting tumor growth in animal models. Additionally, this compound has been shown to have antiviral activity against several viruses, including herpes simplex virus (HSV) and human immunodeficiency virus (HIV).

properties

IUPAC Name

4-hydroxy-2-oxo-N-(1-phenylethyl)-1-propylquinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3/c1-3-13-23-17-12-8-7-11-16(17)19(24)18(21(23)26)20(25)22-14(2)15-9-5-4-6-10-15/h4-12,14,24H,3,13H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVFNADCGBBLMOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC(C)C3=CC=CC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90715772
Record name 4-Hydroxy-2-oxo-N-(1-phenylethyl)-1-propyl-1,2-dihydroquinoline-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90715772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49644761
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-hydroxy-2-oxo-N-(1-phenylethyl)-1-propyl-1,2-dihydroquinoline-3-carboxamide

CAS RN

5651-04-7
Record name 4-Hydroxy-2-oxo-N-(1-phenylethyl)-1-propyl-1,2-dihydroquinoline-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90715772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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